molecular formula C11H13ClN2O B12090392 5-Chloro-2-(1-piperazinyl)-benzaldehyde

5-Chloro-2-(1-piperazinyl)-benzaldehyde

Cat. No.: B12090392
M. Wt: 224.68 g/mol
InChI Key: ZSTGHGFJQCTNTR-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-piperazinyl)-benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chlorine atom at the 5-position and a piperazine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-piperazinyl)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzaldehyde and piperazine.

    Reduction: The nitro group of 5-chloro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The resulting amine undergoes a nucleophilic substitution reaction with piperazine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-piperazinyl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-Chloro-2-(1-piperazinyl)-benzoic acid.

    Reduction: 5-Chloro-2-(1-piperazinyl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(1-piperazinyl)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets.

    Materials Science: It is employed in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-piperazinyl)-benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(1-piperazinyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzaldehyde core.

    5-Chloro-2-(1-piperazinyl)benzonitrile: Contains a nitrile group instead of an aldehyde group.

Uniqueness

5-Chloro-2-(1-piperazinyl)-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a benzaldehyde core with a piperazine ring makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

5-chloro-2-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C11H13ClN2O/c12-10-1-2-11(9(7-10)8-15)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2

InChI Key

ZSTGHGFJQCTNTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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